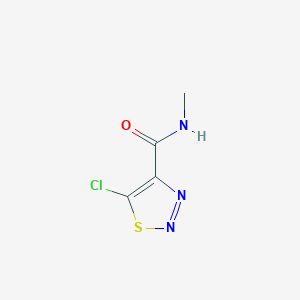
2-(4-Chlorophenyl)-3-methyl-1,3-oxazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-3-methyl-1,3-oxazinane is a heterocyclic organic compound that features a six-membered ring containing both nitrogen and oxygen atoms The presence of the 4-chlorophenyl group and the methyl group attached to the oxazinane ring makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-methyl-1,3-oxazinane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with an amine and an alcohol under acidic conditions to form the oxazinane ring. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as crystallization or distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-3-methyl-1,3-oxazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its reactivity and applications.
Substitution: The 4-chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-3-methyl-1,3-oxazinane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(4-Chlorophenyl)-3-methyl-1,3-oxazinane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)-3-methyl-1,3-thiazolidine: Similar structure but contains sulfur instead of oxygen.
2-(4-Chlorophenyl)-3-methyl-1,3-dioxane: Contains two oxygen atoms in the ring.
2-(4-Chlorophenyl)-3-methyl-1,3-diazane: Contains two nitrogen atoms in the ring.
Uniqueness
2-(4-Chlorophenyl)-3-methyl-1,3-oxazinane is unique due to the presence of both nitrogen and oxygen in its ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
138609-41-3 |
|---|---|
Formule moléculaire |
C11H14ClNO |
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-3-methyl-1,3-oxazinane |
InChI |
InChI=1S/C11H14ClNO/c1-13-7-2-8-14-11(13)9-3-5-10(12)6-4-9/h3-6,11H,2,7-8H2,1H3 |
Clé InChI |
HWYOVSHSAJQPSC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCOC1C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


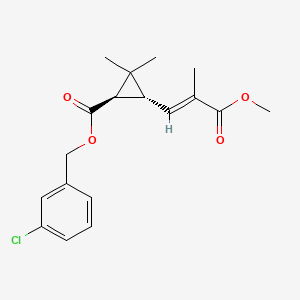

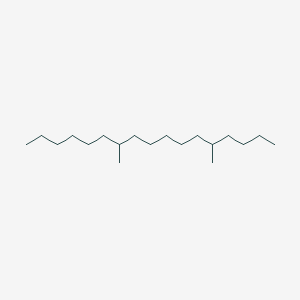
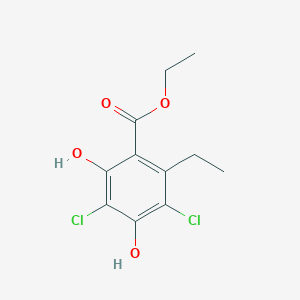
![2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one](/img/structure/B14262196.png)
![2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride](/img/structure/B14262197.png)
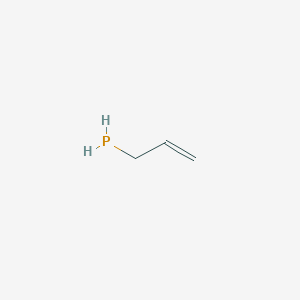
![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)
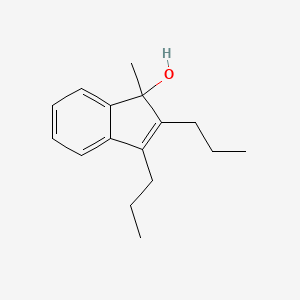
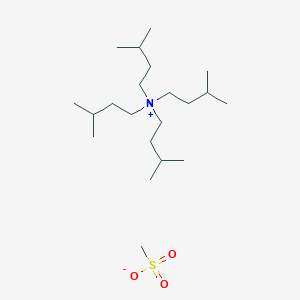

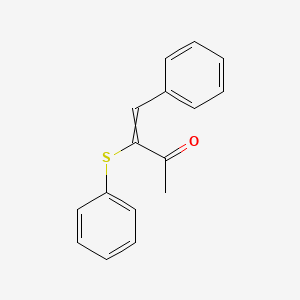
![(3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14262244.png)
